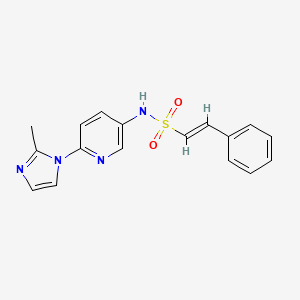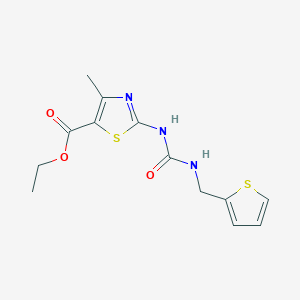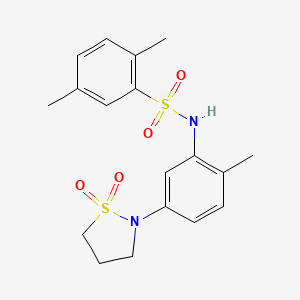![molecular formula C20H21N3O4S B2607192 3-(1-(2-phenoxypropanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034354-00-0](/img/structure/B2607192.png)
3-(1-(2-phenoxypropanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(2-phenoxypropanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a piperidine ring and a phenoxypropanoyl group, making it a unique molecule with significant pharmacological interest.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-phenoxypropanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring system.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thieno[3,2-d]pyrimidine intermediate.
Attachment of the Phenoxypropanoyl Group: This step involves acylation reactions, where the phenoxypropanoyl group is attached to the piperidine ring using reagents like acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the thieno[3,2-d]pyrimidine core, potentially converting them to alcohols.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the thieno[3,2-d]pyrimidine core.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 3-(1-(2-phenoxypropanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has shown promise in various assays for its potential therapeutic effects. It is being investigated for its role as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
In medicine, this compound is being explored for its potential use in the treatment of diseases such as cancer and inflammatory disorders. Its ability to modulate specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
作用机制
The mechanism of action of 3-(1-(2-phenoxypropanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to downstream effects on cell signaling pathways. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses.
相似化合物的比较
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the core structure but differ in the substituents attached to the ring system.
Piperidine Derivatives: Compounds with a piperidine ring but different functional groups attached.
Phenoxypropanoyl Derivatives: Molecules with the phenoxypropanoyl group but different core structures.
Uniqueness
What sets 3-(1-(2-phenoxypropanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione apart is its combination of these three distinct moieties, which confer unique biological activities and chemical properties. This combination allows it to interact with multiple molecular targets, making it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13(27-15-5-3-2-4-6-15)18(24)22-10-7-14(8-11-22)23-19(25)17-16(9-12-28-17)21-20(23)26/h2-6,9,12-14H,7-8,10-11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQLXFGTTYFCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)NC2=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2607109.png)


![1-(Adamantan-1-yl)-3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}urea](/img/structure/B2607113.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide](/img/structure/B2607118.png)
![N-cyclopropyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2607120.png)

![ethyl 4-{[(3,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2607124.png)

![ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2607126.png)

